molecular formula C34H68N2O4Pt B1677159 Miriplatin monohydrate CAS No. 250159-48-9

Miriplatin monohydrate

Cat. No. B1677159
M. Wt: 782 g/mol
InChI Key: LWDBMUAJGMXQAY-GSEQGPDBSA-L
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Description

Miriplatin monohydrate (INN; trade name Miripla) is a drug used to treat hepatocellular carcinoma (HCC). It is a lipophilic platinum complex that is used in transcatheter arterial chemoembolization (TACE) .


Molecular Structure Analysis

The molecular formula of Miriplatin monohydrate is 2C14H27O2.C6H14N2.Pt.H2O. It has a molecular weight of 782.01 . The structure is absolute stereochemistry .


Chemical Reactions Analysis

Miriplatin has been found to have anti-tumor activity when combined with radiation on HCC cells. This combination leads to a decrease in cell viability and induces apoptosis .

Safety And Hazards

Miriplatin is used as a laboratory chemical and for the synthesis of substances . It’s important to avoid dust formation and breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water .

Future Directions

Research has shown that Miriplatin plus irradiation had synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest. This combination may possibly be effective in treating locally advanced HCC . Another study suggested that transarterial injection of a miriplatin-iodized oil suspension combined with microwave ablation can be safely performed with good local control for medium-sized hepatocellular carcinomas .

properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2/t;;5-,6-;;/m..1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDBMUAJGMXQAY-GSEQGPDBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70N2O5Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179715
Record name Miriplatin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miriplatin monohydrate

CAS RN

250159-48-9
Record name Miriplatin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250159489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miriplatin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIRIPLATIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75H6U03J2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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